Vaborbactam is a novel beta-lactamase inhibitor derived from a cyclic boronic acid structure. It is primarily designed to combat antibiotic resistance, particularly against certain classes of beta-lactamases that render many antibiotics ineffective. This compound functions by inhibiting the activity of beta-lactamases, which are enzymes produced by bacteria to inactivate beta-lactam antibiotics, thus restoring the efficacy of these critical drugs.
Vaborbactam was developed as part of a broader effort to address the growing challenge of antibiotic resistance. It is classified as a cyclic boronate and is specifically designed to inhibit class A beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) enzymes. The compound has been evaluated in combination with meropenem, a carbapenem antibiotic, to enhance its antibacterial activity against resistant strains of bacteria.
The synthesis of vaborbactam involves several key steps that leverage boronic acid chemistry. The compound can be synthesized through the following general method:
The detailed synthesis pathway often requires optimization based on yield and purity criteria, but specific proprietary methods may not be publicly disclosed.
Vaborbactam's molecular structure features a cyclic boronate core that is crucial for its mechanism of action against beta-lactamases. Key structural components include:
Crystallographic studies have revealed that vaborbactam forms a covalent bond with serine 294 in the active site of penicillin-binding protein 3 (PBP3), which is critical for its inhibitory activity .
Vaborbactam primarily undergoes reversible covalent reactions with beta-lactamases. The key reactions include:
These reactions are characterized by their ability to inhibit enzyme activity while allowing for some degree of reversibility, making vaborbactam an effective inhibitor in therapeutic applications.
The mechanism of action for vaborbactam involves several steps:
Vaborbactam exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical agent .
Vaborbactam has significant applications in clinical microbiology and pharmacotherapy:
Vaborbactam’s core pharmacophore is a cyclic boronic acid that enables potent, reversible covalent inhibition of serine beta-lactamases. The inhibition mechanism initiates with the nucleophilic attack by the catalytic serine residue (Ser70 in class A enzymes) on the boron atom of vaborbactam. This reaction forms a tetrahedral boronate complex that stably occupies the enzyme’s active site. Ultra-high-resolution (1.0 Å) X-ray crystallography of CTX-M-14 complexed with vaborbactam reveals critical hydrogen-bonding interactions: the boronic acid’s exocyclic oxygen atom interacts with backbone amides of Ser70 and Ser237 in the oxyanion hole, while its carboxylate group forms hydrogen bonds with Ser130, Thr235, and Ser237. These interactions precisely mimic the tetrahedral transition state of beta-lactam hydrolysis, effectively stalling catalysis [2] [6]. The cyclic boronate structure confers enhanced selectivity for beta-lactamases over human serine proteases, minimizing off-target effects [3].
Vaborbactam exhibits distinct binding modes across beta-lactamase variants, with particularly efficient inhibition of Klebsiella pneumoniae carbapenemase-2. A 1.25 Å resolution crystal structure of the Klebsiella pneumoniae carbapenemase-2–vaborbactam complex demonstrates a more compact binding conformation compared to CTX-M-14. Critical interactions include:
Mutagenesis studies confirm Trp105’s pivotal role in Klebsiella pneumoniae carbapenemase-2 inactivation kinetics. Mutations at this residue significantly reduce the inactivation rate (kinact) and increase dissociation constants (Kd), explaining vaborbactam’s superior residence time in Klebsiella pneumoniae carbapenemase-2 compared to CTX-M enzymes [2].
Table 1: Structural Comparison of Vaborbactam Binding in Class A Beta-Lactamases
Beta-Lactamase | Resolution (Å) | Key Residue Interactions | Unique Features |
---|---|---|---|
Klebsiella pneumoniae carbapenemase-2 | 1.25 | Trp105, Thr237, Ser70, Glu166 | Compact binding mode; dual H-bond with Thr237 |
CTX-M-14 | 1.00 | Ser70, Ser237, Asn132, Lys73, Glu166 | Positively charged Lys73; monodentate oxyanion hole interaction |
Vaborbactam demonstrates broad-spectrum inhibition of Ambler class A and C serine beta-lactamases, as validated through enzyme kinetics and microbiological assays:
In cell-based assays, vaborbactam (8 μg/mL) reduces meropenem minimum inhibitory concentrations by 16–32 fold in Enterobacteriaceae producing Klebsiella pneumoniae carbapenemase or extended-spectrum beta-lactamase enzymes. Its ability to penetrate bacterial outer membranes via OmpK35 and OmpK36 porins enhances microbiological activity against Klebsiella pneumoniae [5].
Quantitative analysis of inhibition constants reveals vaborbactam’s differential potency across beta-lactamase families:
Table 2: Inhibition Constants (Ki) of Vaborbactam Against Clinically Relevant Beta-Lactamases
Beta-Lactamase | Ambler Class | Ki (µM) | Relative Potency vs. Avibactam |
---|---|---|---|
Klebsiella pneumoniae carbapenemase-2 | A | 0.069 | 3-fold higher |
CTX-M-15 | A | 0.030 | Comparable |
SHV-12 | A | 0.029 | Comparable |
AmpC | C | 0.035 | 5-fold higher |
Pseudomonas-derived cephalosporinase-99 | C | 0.053 | 4-fold higher |
OXA-48 | D | 14.0 | >100-fold lower |
New Delhi metallo-beta-lactamase-1 | B | >160 | Not applicable |
Data derived from purified enzyme inhibition assays [3] [5] [8]. Vaborbactam’s superiority against Klebsiella pneumoniae carbapenemase and AmpC enzymes stems from:
Vaborbactam’s inhibition is reversible, permitting enzyme recycling after inhibitor dissociation. The deacylation mechanism involves:
Molecular dynamics simulations indicate that the protonation state of Glu166 influences deacylation efficiency. In Klebsiella pneumoniae carbapenemase-2, Glu166 remains neutral, slowing nucleophilic water activation. In contrast, CTX-M enzymes exhibit charged Glu166, facilitating rapid hydrolysis of the boronate complex [2] [7]. This reversibility differentiates vaborbactam from irreversible inhibitors (e.g., clavulanate) and enables catalytic cycling without permanent enzyme destruction. However, the slow off-rate in Klebsiella pneumoniae carbapenemase provides sustained protection for co-administered beta-lactams during therapeutic dosing intervals [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7